molecular formula C5H8F3NO2 B6590922 (S)-2-Amino-5,5,5-trifluoropentanoic acid CAS No. 122565-28-0

(S)-2-Amino-5,5,5-trifluoropentanoic acid

Cat. No.: B6590922
CAS No.: 122565-28-0
M. Wt: 171.12 g/mol
InChI Key: KTZZIDWVKLDWBF-VKHMYHEASA-N
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Description

(S)-2-Amino-5,5,5-trifluoropentanoic acid is a chiral amino acid derivative characterized by the presence of three fluorine atoms on the terminal carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-5,5,5-trifluoropentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a fluorinated intermediate.

    Fluorination: Introduction of fluorine atoms can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolution techniques to obtain the desired (S)-enantiomer.

Industrial Production Methods: Industrial production may involve large-scale fluorination processes and chiral resolution techniques to ensure high yield and enantiomeric purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols or amines.

    Substitution: Formation of various substituted derivatives with altered functional groups.

Scientific Research Applications

(S)-2-Amino-5,5,5-trifluoropentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and fluorinated compounds.

    Biology: Studied for its potential as a bioisostere in drug design, mimicking natural amino acids while imparting unique properties.

    Medicine: Investigated for its potential therapeutic applications, including enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5,5,5-trifluoropentanoic acid involves its interaction with biological targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Comparison with Similar Compounds

    (S)-2-Amino-4,4,4-trifluorobutanoic acid: Similar structure but with a shorter carbon chain.

    (S)-2-Amino-3,3,3-trifluoropropanoic acid: Even shorter chain, with different reactivity and properties.

    (S)-2-Amino-6,6,6-trifluorohexanoic acid: Longer chain, potentially different biological activity.

Uniqueness: (S)-2-Amino-5,5,5-trifluoropentanoic acid is unique due to its specific chain length and the position of the trifluoromethyl group, which can significantly influence its chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-5,5,5-trifluoropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZZIDWVKLDWBF-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(F)(F)F)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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